N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)acetamide
説明
特性
IUPAC Name |
N-cyclopentyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c18-14-7-5-13(6-8-14)11-21-10-9-19-17(21)23-12-16(22)20-15-3-1-2-4-15/h5-10,15H,1-4,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTIQUMEAUXFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
Structural Features
The target compound shares a common acetamide-thioimidazole backbone with several derivatives, but its unique substituents differentiate it from analogs:
- N-substituted benzothiazol derivatives (e.g., N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)amino-imidazol-2-yl]thio]acetamide): These compounds replace the cyclopentyl group with benzothiazolyl and incorporate methyl or nitroaryl groups on the imidazole. Such modifications enhance cytotoxicity (IC₅₀ ≈ 15.67 µg/mL against C6 glioma cells) but may increase molecular weight and reduce solubility .
- Benzofuran-imidazole hybrids (e.g., N-(benzofuran-5-yl)-2-((4-(4-bromophenyl)imidazol-2-yl)thio)acetamide): The benzofuran moiety introduces aromaticity and bromine for halogen bonding, achieving a high synthesis yield (96%) .
Physicochemical Properties
*Estimated based on structural analogs.
The target compound’s cyclopentyl group likely reduces polarity compared to benzothiazol or thiadiazol derivatives, balancing lipophilicity (XlogP 3.4) and solubility.
Key Differentiators
- The 4-fluorobenzyl moiety may enhance receptor binding via fluorine’s electronegativity, a feature shared with [19F]FBNA but absent in chlorobenzyl or nitroaryl analogs .
Q & A
(Basic) What are the key considerations for optimizing the synthesis of N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)acetamide to ensure high yield and purity?
Methodological Answer:
Synthesis optimization requires precise control of reaction parameters:
- Temperature : Elevated temperatures (e.g., 60–80°C) accelerate imidazole ring formation but may promote side reactions. Lower temperatures (25–40°C) are preferred for acylation steps .
- Catalysts : Use of bases like triethylamine or K₂CO₃ facilitates thioether bond formation between the imidazole and acetamide moieties .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions, while dichloromethane is suitable for acid-sensitive intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity ≥95% .
(Basic) How can researchers characterize the molecular structure and confirm the identity of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons from 4-fluorobenzyl), δ 4.6–5.0 ppm (cyclopentyl CH), and δ 3.8–4.2 ppm (imidazole CH₂) confirm substituent integration .
- ¹³C NMR : Carbonyl (C=O) signals near 170 ppm and aromatic carbons (110–160 ppm) validate backbone structure .
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula (e.g., C₂₂H₂₅FN₃OS requires [M+H]⁺ = 410.1462) .
- FT-IR : Stretching bands at 1650–1680 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-F) .
(Basic) What in vitro assays are recommended for initial biological screening?
Methodological Answer:
Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., JAK2, EGFR) or cyclooxygenase-2 (COX-2) at 1–10 µM concentrations, with IC₅₀ determination .
- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess GI₅₀ values .
(Advanced) How can structure-activity relationship (SAR) studies enhance biological potency?
Methodological Answer:
SAR strategies include:
-
Substituent Variation :
Position Modification Impact 4-Fluorobenzyl Replace with 4-Cl or 4-CF₃ Improved enzyme binding via hydrophobic interactions Cyclopentyl Substitute with cyclohexyl Altered steric hindrance affecting target selectivity -
Bioisosteric Replacement : Replace thioether (-S-) with sulfoxide (-SO-) to modulate redox stability .
-
Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies critical H-bond donors/acceptors for target engagement .
(Advanced) How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
Address discrepancies via:
- Orthogonal Assays : Validate enzyme inhibition using both fluorescence (e.g., ADP-Glo™) and radiometric methods .
- Metabolic Stability Testing : Liver microsome assays (human/rat) to rule out rapid degradation masking activity .
- Target Profiling : Broad-panel screening (e.g., Eurofins CEREP) to identify off-target effects .
(Advanced) What strategies predict metabolic stability in preclinical development?
Methodological Answer:
- In Vitro Models :
- Computational Tools :
(Advanced) How can molecular docking elucidate interactions with enzyme targets?
Methodological Answer:
- Protocol :
- Protein Preparation : Retrieve target structure (PDB ID, e.g., 4UX9 for JAK2) and remove water/ions.
- Ligand Optimization : Minimize compound energy (MMFF94 force field).
- Docking Grid : Define active site (e.g., ATP-binding pocket residues: Leu855, Glu930).
- Pose Analysis : Rank poses by binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) .
- Validation : Compare with co-crystallized ligands (RMSD ≤ 2.0 Å) .
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